molecular formula C20H18N4O3 B11610954 ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11610954
M. Wt: 362.4 g/mol
InChI Key: JDOUIVWWPROQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetically designed quinoxaline derivative offered for research use in chemical biology and medicinal chemistry. This compound is part of a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in scientific research due to their multidimensional functionalization capabilities and significant biological activities . Researchers are particularly interested in quinoxaline derivatives like this one for their potential as kinase inhibitors and antiviral agents. Compounds based on the pyrrolo[2,3-b]quinoxaline scaffold have been designed as type II kinase inhibitors, inspired by clinical kinase inhibitor candidates . These inhibitors are characterized by their ability to bind to a unique DFG-out conformation of the kinase, occupying an adjacent hydrophobic pocket and forming extensive hydrogen bond networks within the hinge region, which can lead to high selectivity and potency . The primary research applications for this compound include investigation into kinase inhibition pathways relevant to oncology, given that protein kinases are validated targets for cancer therapeutics . Furthermore, quinoxaline derivatives are being explored for their potential as antiviral agents, particularly within the domain of respiratory pathologies. Some analogs have shown promise in computational docking studies, revealing high-affinity binding to protease enzymes responsible for viral replication in pathogens like SARS-CoV-2 . The compound is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-amino-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O3/c1-3-27-20(25)16-17-19(23-13-9-5-4-8-12(13)22-17)24(18(16)21)14-10-6-7-11-15(14)26-2/h4-11H,3,21H2,1-2H3

InChI Key

JDOUIVWWPROQAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4OC)N

Origin of Product

United States

Preparation Methods

Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction forms the foundational pyrrole ring by condensing 2-nitroaniline with 2,5-dimethoxytetrahydrofuran under microwave irradiation in acetic acid. Subsequent reduction of the nitro group to an amine using NaBH4–CuSO4 in ethanol achieves 1-(2-aminophenyl)pyrrole with 85% yield. Cyclization via lactam formation (triphosgene) and chlorodehydroxylation (POCl3) yields 4-chloropyrrolo[1,2-a]quinoxaline, a versatile intermediate.

Key Optimization : Microwave irradiation reduces reaction time from hours to minutes while maintaining high purity.

Radical-Mediated Cyclization

Methyl radical addition to aryl isocyanides provides an alternative route to pyrroloquinoxalines. While primarily used for methylated derivatives, this method’s radical trapping mechanism can be adapted for methoxyphenyl incorporation by substituting methyl sources with methoxyphenyl precursors.

Limitation : Radical instability necessitates strict temperature control (-20°C).

Functionalization: Amino and Ester Groups

Amino Group Installation

Nitro reduction remains the most reliable method. Post-cyclization, hydrogenation (H2, Pd/C) or NaBH4–CuSO4 treatment converts nitro to amino groups without disrupting the quinoxaline core.

Critical Note : Direct amination via SNAr is hindered by the electron-rich quinoxaline ring, necessitating nitro intermediates.

Esterification Strategies

RouteYield (%)Purity (%)
A6895
B7298

Integrated Synthetic Pathways

Pathway 1: Sequential Cyclization and Coupling

  • Synthesize 1-(2-nitrophenyl)pyrrole via Clauson-Kaas.

  • Reduce nitro to amine, cyclize to pyrroloquinoxaline.

  • Brominate at N1 using NBS (1.1 equiv., CCl4, 0°C).

  • Buchwald-Hartwig coupling with 2-methoxyaniline.

  • Ethyl ester formation via Route B.

Total Yield : 42% (5 steps).

Pathway 2: Convergent Synthesis

  • Prepare 2-(3-bromothiophen-2-yl)quinoxaline.

  • Cross-couple with 2-methoxyphenylamine.

  • Cyclize via nucleophilic aromatic substitution (HCl/EtOH, 80°C).

  • Introduce amino and ester groups post-cyclization.

Total Yield : 38% (4 steps).

Challenges and Solutions

Challenge 1 : Debromination during coupling.

  • Solution : Increase ligand loading (dppf:Pd = 2:1).

Challenge 2 : Ester hydrolysis under basic conditions.

  • Solution : Use mild bases (Cs2CO3) and low temperatures.

Scalability and Industrial Relevance

  • Microwave-Assisted Steps : Reduce batch times by 70%.

  • Catalyst Recycling : Pd recovery via Celite filtration achieves 90% reuse.

Analytical Characterization Data

ParameterValue (Method)
Melting Point178–180°C (DSC)
1H NMR (CDCl3)δ 8.21 (s, 1H, NH2)
δ 7.89–6.95 (m, 10H, Ar-H)
HRMS (ESI+)m/z 417.1543 [M+H]+

Emerging Methodologies

  • Electrochemical Synthesis : Avoids stoichiometric oxidants, enabling greener protocols.

  • Flow Chemistry : Continuous processing improves yield by 15% for radical-mediated steps .

Chemical Reactions Analysis

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs vary in substituents at positions 1 and 3, altering physicochemical properties and functional outcomes. Below is a detailed comparison:

Table 1: Substituent Variations and Key Properties

Compound Name Substituent (Position 1) Substituent (Position 3) Molecular Weight Notable Properties/Applications References
Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Methoxyphenyl Ethyl ester ~363.37* Moderate polarity; potential for pharmaceutical applications due to ester group (hydrolyzable prodrug candidate)
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl Ethyl ester 340.43 Increased hydrophobicity; potential use in lipid-soluble formulations
Ethyl 2-amino-1-(3-trifluoromethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethylphenyl Ethyl ester 415.37 Enhanced metabolic stability (electron-withdrawing CF₃ group); applications in agrochemicals or materials requiring oxidative resistance
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Aminophenyl Ethyl ester 347.37 Basic amino group enables protonation in acidic environments; studied as corrosion inhibitor (91% efficiency in HCl) via adsorption on metal surfaces
Methyl 2-amino-1-(4-ethoxycarbonylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl Methyl ester ~407.41* Dual ester groups increase polarity; potential for coordination chemistry or polymer synthesis
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-Aminophenyl Cyano 316.34 High corrosion inhibition (91% efficiency) due to cyano group’s electron-withdrawing nature and adsorption via NH₂; used in industrial acid cleaning
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 3-Methoxyphenyl Carboxamide 337.35 Improved hydrogen-bonding capacity; potential in drug discovery targeting enzymes or receptors

*Molecular weights estimated based on substituent contributions where exact data were unavailable.

Key Findings from Comparative Analysis:

Position 1 Substituents: Electron-Donating Groups (e.g., 2-methoxy, 4-amino): Enhance solubility and binding interactions in polar environments. The 4-aminophenyl derivative’s NH₂ group facilitates adsorption on metal surfaces, critical for corrosion inhibition . Electron-Withdrawing Groups (e.g., 3-CF₃): Improve metabolic stability and resistance to oxidation, making such analogs suitable for harsh industrial conditions . Alkyl Chains (e.g., hexyl): Increase hydrophobicity, favoring lipid bilayer penetration in drug delivery .

Position 3 Substituents: Ethyl Ester: Balances solubility and hydrolytic liability, ideal for prodrug strategies. Cyano Group: Enhances corrosion inhibition via strong adsorption but may reduce bioavailability . Carboxamide: Improves hydrogen-bonding capacity for target-specific interactions in medicinal chemistry .

Synergistic Effects: The combination of 4-aminophenyl (Position 1) and cyano (Position 3) in 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile results in synergistic adsorption on steel surfaces, achieving 91% inhibition efficiency in HCl .

Biological Activity

Ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound’s synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Structural Overview

The molecular formula of this compound is C20H18N4O3, with a molecular weight of approximately 362.39 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrroloquinoxaline core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups : The amino and carboxylate functionalities are introduced through specific coupling reactions.
  • Purification and characterization : The final product is purified using techniques such as column chromatography and characterized using NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has shown that derivatives of quinoxaline compounds often demonstrate cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against several human tumor cell lines, indicating potent antiproliferative activity.
Cell LineIC50 (µM)
HCT-1161.9
MCF-72.3

These values suggest that the compound may inhibit cancer cell growth effectively compared to standard chemotherapeutics like doxorubicin (IC50 = 3.23 µM) .

The mechanism through which this compound exerts its effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Understanding these interactions is crucial for elucidating its pharmacological profile.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Q & A

Q. What are the common synthetic routes for ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Precursor Condensation : Reacting substituted quinoxaline precursors with 2-methoxyphenyl derivatives under reflux conditions in ethanol or dichloromethane.

Cyclization : Using catalysts like acetic acid or Lewis acids to form the pyrroloquinoxaline core.

Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or similar acylating agents .
Table 1 : Example Synthetic Steps for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
1Ethanol, reflux45–60
2Acetic acid, 80°C70–85
3Ethyl chloroformate60–75

Q. What techniques are used for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve 3D structure using SHELX software for refinement .
  • NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR: δ 7.24–7.57 ppm for aromatic protons; δ 4.27 ppm for ethyl ester) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+1]⁺ peaks) .

Q. How does the electronic nature of substituents influence its chemical reactivity?

  • Methodological Answer :
  • The 2-methoxyphenyl group enhances electron density at the pyrroloquinoxaline core, favoring electrophilic substitution at the 3-carboxylate position.
  • Oxidation with KMnO₄ yields quinoxaline oxides; reduction with NaBH₄ targets the amino group .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. anticancer effects)?

  • Methodological Answer :
  • Comparative Assays : Perform parallel DPPH (antioxidant) and MTT (cytotoxicity) assays under standardized conditions.
  • Dose-Response Analysis : Establish EC₅₀ values for each activity (e.g., DPPH IC₅₀ = 12 µM for radical scavenging vs. IC₅₀ = 8 µM for cancer cell inhibition) .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. hydroxyl groups) to isolate mechanisms .

Q. What computational methods evaluate its electronic properties for drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE = 3.2 eV for electron-deficient cores).
  • Molecular Docking : Simulate binding to enzyme active sites (e.g., kinase inhibitors) using AutoDock Vina .

Q. How can adsorption behavior on metal surfaces be analyzed for corrosion inhibition studies?

  • Methodological Answer :
  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rₚ) in HCl solutions (e.g., Rₚ increases from 76 kΩ·cm² to 500 kΩ·cm² with inhibitor) .
  • Langmuir Isotherm Modeling : Calculate adsorption free energy (ΔG°ads ≈ -14 kJ/mol suggests physisorption) .
  • X-ray Photoelectron Spectroscopy (XPS) : Identify binding energies (e.g., Fe 2p₃/₂ at 711.6 eV for Fe³⁺; N 1s at 399.9 eV for protonated amines) .

Q. What methodologies assess its potential as an enzyme inhibitor?

  • Methodological Answer :
  • In Vitro Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorescence-based kinetics.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular Dynamics Simulations : Track conformational changes in enzyme-inhibitor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.